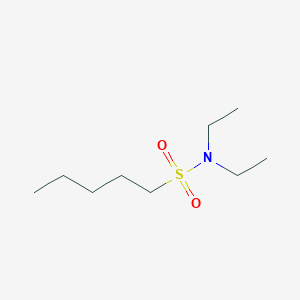

N,N-diethylpentane-1-sulfonamide

Description

Properties

CAS No. |

14674-02-3 |

|---|---|

Molecular Formula |

C9H21NO2S |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N,N-diethylpentane-1-sulfonamide |

InChI |

InChI=1S/C9H21NO2S/c1-4-7-8-9-13(11,12)10(5-2)6-3/h4-9H2,1-3H3 |

InChI Key |

VZDYFJPVAIPOID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Biological Activity

N,N-Diethylpentane-1-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides, in general, are known for their antibacterial properties, but recent studies have revealed their potential in various therapeutic areas, including antiviral and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Activity

Sulfonamides have historically been used as effective antibacterial agents. They function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of dihydrofolate, a precursor to folic acid necessary for DNA synthesis .

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Mechanism of Action | Activity Level |

|---|---|---|

| This compound | Inhibition of dihydropteroate synthase | Moderate |

| Sulfathiazole | Inhibition of folic acid synthesis | High |

| Trimethoprim | Synergistic effect with sulfonamides | Very High |

Antiviral Activity

Recent studies have indicated that certain sulfonamide derivatives exhibit antiviral properties against various viruses. For instance, compounds similar to this compound have shown effectiveness against coxsackievirus B and other enteroviruses . The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of sulfonamide derivatives against coxsackievirus B. The results indicated that modifications in the sulfonamide structure could enhance antiviral efficacy significantly. The compound demonstrated an EC50 value comparable to established antivirals .

Anticancer Activity

Sulfonamides have also been investigated for their potential anticancer properties. Research has shown that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a derivative structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity of Sulfonamides

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 25 |

| Sulfathiazole | Lung Cancer | 15 |

| Novel Derivative | Colon Cancer | 10 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit enzymes essential for bacterial growth and replication.

- Induction of Apoptosis : Certain derivatives can trigger programmed cell death pathways in cancer cells, leading to reduced tumor proliferation.

- Antioxidant Properties : Some studies suggest that sulfonamides possess free radical scavenging activities, contributing to their overall therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following analysis compares N,N-diethylpentane-1-sulfonamide with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

N,N-Dimethylpentane-1-sulfonamide

- Structural Difference : Replacing ethyl groups with methyl groups on the nitrogen atom reduces steric hindrance and lipophilicity.

- Physicochemical Impact :

- Lower logP (estimated ~1.8 vs. ~2.5 for diethyl derivative), enhancing aqueous solubility.

- Reduced thermal stability due to weaker hydrophobic interactions.

- Applications : Preferred in aqueous-phase reactions where solubility is critical .

N,N-Diethylhexane-1-sulfonamide

- Structural Difference : Extended carbon chain (hexane vs. pentane) increases molecular weight and flexibility.

- Physicochemical Impact :

- Higher logP (~3.0) due to the longer alkyl chain, improving membrane permeability but reducing solubility.

- Increased boiling point (~250°C vs. ~230°C for pentane derivative).

- Applications : More suitable for lipid-based formulations or prolonged-release drug systems .

1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

- Structural Difference : Incorporation of a bicyclic terpene-derived moiety introduces stereochemical complexity and rigidity.

- Physicochemical Impact: Enhanced stereoselectivity in catalysis or receptor binding due to the rigid bicyclic framework. Lower solubility in nonpolar solvents compared to linear-chain derivatives.

- Applications: Potential use in asymmetric synthesis or chiral resolution processes .

Data Table: Comparative Properties of Selected Sulfonamides

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | 221.34 | 2.5 | 85–90 | Solvent modifier |

| N,N-Dimethylpentane-1-sulfonamide | 193.28 | 1.8 | 75–80 | Aqueous-phase reactions |

| N,N-Diethylhexane-1-sulfonamide | 235.39 | 3.0 | 90–95 | Lipid-based formulations |

| Bicyclic sulfonamide (Ref. [1]) | 285.41 | 2.2 | 120–125 | Asymmetric synthesis |

Research Findings and Functional Implications

- Lipophilicity Trends : Ethyl substituents and longer carbon chains increase logP, favoring applications requiring membrane penetration or sustained release .

- Steric Effects : Bulky substituents (e.g., bicyclic frameworks) enhance stereochemical control but limit solubility, necessitating tailored solvent systems.

- Thermal Stability : Linear-chain derivatives exhibit lower decomposition temperatures compared to rigid or branched analogs.

Limitations and Knowledge Gaps

The provided evidence lacks direct experimental data for this compound, requiring extrapolation from structural analogs.

Q & A

What synthetic methodologies are most effective for preparing N,N-diethylpentane-1-sulfonamide, and what are the critical reaction parameters?

Basic Research Question

The synthesis of this compound typically involves sulfonation of pentane-1-amine followed by alkylation with diethyl groups. A common approach includes:

- Sulfonation : Reacting pentane-1-amine with sulfonyl chloride derivatives under controlled conditions (e.g., using dichloromethane as a solvent at 0–5°C to minimize side reactions) .

- N,N-Diethylation : Introducing diethyl groups via nucleophilic substitution, often requiring catalysts like triethylamine to enhance reactivity .

Critical Parameters : Temperature control during sulfonation, stoichiometric ratios to avoid over-alkylation, and purification via column chromatography to isolate the product .

How should researchers approach the characterization of this compound to ensure structural fidelity and purity?

Basic Research Question

Characterization should combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm ethyl group integration and sulfonamide proton environments. C-NMR can verify carbonyl (S=O) and alkyl chain carbons .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities using reverse-phase columns with UV detection at 220–254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

Note : Cross-referencing with crystallographic data (if available) ensures structural accuracy .

What strategies can be employed to analyze discrepancies in the biological activity data of this compound reported in different studies?

Advanced Research Question

Discrepancies may arise from variations in assay conditions, purity, or structural analogs. Mitigation strategies include:

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., pH, temperature, and cell lines) to isolate variables .

- Purity Reassessment : Use HPLC-MS to rule out degradation products or contaminants influencing activity .

- Structural Analog Analysis : Compare results with structurally similar sulfonamides (e.g., N,2-dimethylpropane-1-sulfonamide) to identify functional group contributions .

Data Contradiction Framework : Apply qualitative research principles, such as iterative hypothesis testing and triangulation of methods, to resolve inconsistencies .

What are the key considerations in designing experiments to investigate the enzyme inhibition mechanisms of this compound?

Advanced Research Question

Mechanistic studies require a multi-disciplinary approach:

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and calculate values .

- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict binding interactions with target enzymes like dihydropteroate synthase, a common sulfonamide target .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) .

How can computational methods be integrated with experimental data to predict the reactivity and interaction sites of this compound?

Advanced Research Question

Computational tools enhance reactivity prediction:

- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites via Fukui indices to identify sulfonamide reactivity hotspots .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments .

- ADMET Prediction : Use platforms like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Integration : Validate predictions experimentally—e.g., synthesize derivatives targeting predicted reactive sites and test activity .

What are the challenges in optimizing the synthetic yield of this compound, and how can they be addressed?

Advanced Research Question

Yield optimization hurdles include:

- Side Reactions : Competing sulfonation at alternative amine sites. Mitigate by using bulky bases (e.g., DBU) to sterically hinder undesired pathways .

- Purification Losses : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to improve recovery .

- Scale-Up Issues : Transition from batch to continuous flow reactors for improved heat/mass transfer in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.